3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Brand Name: Vulcanchem
CAS No.: 1060817-40-4
VCID: VC3366187
InChI: InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2
SMILES: C1COCC1(C=O)C2=CC(=CC=C2)F
Molecular Formula: C11H11FO2
Molecular Weight: 194.2 g/mol

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde

CAS No.: 1060817-40-4

Cat. No.: VC3366187

Molecular Formula: C11H11FO2

Molecular Weight: 194.2 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde - 1060817-40-4

Specification

CAS No. 1060817-40-4
Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
IUPAC Name 3-(3-fluorophenyl)oxolane-3-carbaldehyde
Standard InChI InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2
Standard InChI Key XCVYIQJSZQHJSE-UHFFFAOYSA-N
SMILES C1COCC1(C=O)C2=CC(=CC=C2)F
Canonical SMILES C1COCC1(C=O)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde (CAS No. 1060817-40-4) possesses a molecular formula of C11H11FO2 and a molecular weight of 194.2 g/mol . The compound's structure centers around a tetrahydrofuran ring, which is a saturated five-membered heterocycle containing one oxygen atom. At the 3-position of this ring, two key substituents are attached: a 3-fluorophenyl group and an aldehyde functional group.

The 3-fluorophenyl moiety consists of a benzene ring with a fluorine atom at the meta position. This fluorine substitution pattern creates a distinct electronic distribution across the aromatic ring, influencing both its reactivity and interaction potential. The presence of fluorine, with its high electronegativity, induces a dipole moment and can affect the electron density distribution throughout the molecule.

The aldehyde group, with its reactive carbonyl functionality, extends from the same carbon of the tetrahydrofuran ring as the fluorophenyl group. This geminal arrangement of two distinct functional groups creates a quaternary carbon center at the 3-position of the tetrahydrofuran ring, contributing to the three-dimensional complexity of the molecule.

PropertyValueReference
Molecular Weight194.2 g/mol
Polar Surface Area (PSA)26.30000
LogP1.68270
CAS Number1060817-40-4

Chemical Properties

The chemical properties of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde are largely determined by the functional groups present in its structure. Each structural component contributes distinct reactivity patterns that collectively define the compound's chemical behavior.

The aldehyde functionality is particularly reactive, serving as an electrophilic center that can participate in numerous transformations. It readily undergoes nucleophilic addition reactions with various nucleophiles, including hydrides, organometallic reagents, amines, and alcohols. These reactions can lead to the formation of alcohols, imines, oximes, and other derivatives. The aldehyde can also participate in condensation reactions, such as aldol condensations, Wittig reactions, and reductive aminations, making it a versatile handle for structural elaboration.

The fluorine substituent on the phenyl ring imparts unique electronic and steric effects that influence the reactivity of the aromatic system. Fluorine's high electronegativity creates a strong carbon-fluorine bond that is relatively resistant to chemical modification under most conditions. The electronic withdrawing effect of fluorine can influence the reactivity of both the aromatic ring and adjacent functional groups, potentially enhancing the electrophilicity of the aldehyde carbon.

The tetrahydrofuran ring, as a cyclic ether, is generally stable under most reaction conditions but can undergo ring-opening reactions under specific circumstances, such as strong acidic conditions or reactions with certain nucleophiles. The oxygen atom in the ring can also serve as a hydrogen bond acceptor or a coordination site for metals in certain reactions.

These combined properties create a chemically versatile entity capable of undergoing selective transformations at different sites within the molecule, making 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde a valuable synthetic intermediate.

Synthesis Methodologies

Traditional Synthetic Routes

The synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde typically involves a multi-step approach that builds the molecule's complexity in a controlled, sequential manner. Traditional synthetic strategies focus on establishing the key structural features: the tetrahydrofuran ring, the attached fluorophenyl group, and the aldehyde functionality.

Applications in Organic Synthesis

As a Building Block

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde serves as a valuable building block in organic synthesis due to its multifunctional nature and structural complexity. The compound provides a preassembled framework featuring three key elements: a heterocyclic ring, a fluorinated aromatic moiety, and a reactive carbonyl group. This combination makes it particularly useful for the construction of more complex molecules that would otherwise require multiple synthetic steps to assemble.

The presence of the tetrahydrofuran ring provides a rigid, oxygen-containing scaffold that can serve as the core of various target compounds. This heterocyclic framework appears in numerous natural products and pharmaceutical agents, making the compound a useful starting point for the synthesis of biologically relevant molecules. The ring's oxygen atom can function as a hydrogen bond acceptor in potential drug candidates, interacting with complementary sites in biological targets.

The 3-fluorophenyl group introduces fluorine's unique properties into the molecular structure. Fluorine substitution has become increasingly important in medicinal chemistry due to its ability to modulate electronic properties, increase metabolic stability, and enhance binding interactions. Starting with a pre-fluorinated building block eliminates the need for potentially challenging selective fluorination steps later in a synthetic sequence.

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